molecular formula C10H15ClN2O B1373762 4-Amino-N-ethyl-3-methylbenzamide hydrochloride CAS No. 912838-71-2

4-Amino-N-ethyl-3-methylbenzamide hydrochloride

Cat. No.: B1373762
CAS No.: 912838-71-2
M. Wt: 214.69 g/mol
InChI Key: XFCXPFZGWJUNNV-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-3-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-ethyl-3-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-4-5-9(11)7(2)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXPFZGWJUNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Safety, Toxicity, and Handling of 4-Amino-N-ethyl-3-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis and toxicity profile for 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride .

Editorial Note: As specific toxicological data for this precise intermediate (CAS 912878-75-2 for the free base) is often proprietary or extrapolated, this guide utilizes Read-Across Methodology (RAM) . We analyze the molecule based on its structural pharmacophores—specifically the para-amino benzamide core shared with known anti-arrhythmics (e.g., Procainamide) and local anesthetics.

Compound Identification & Physicochemical Characterization[1][2][3][4]

This section establishes the chemical identity required for regulatory compliance and assay development.

PropertySpecification
Chemical Name This compound
Common Synonyms N-Ethyl-4-amino-3-methylbenzamide HCl; Benzamide intermediate
CAS Number (Free Base) 912878-75-2
Molecular Formula C₁₀H₁₄N₂O[1][2] · HCl
Molecular Weight 178.23 g/mol (Free Base) + 36.46 (HCl) ≈ 214.69 g/mol
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in Acetone
pKa (Predicted) ~4.5 (Aniline amine), ~13 (Amide)
Appearance White to off-white crystalline solid
Structural Context

The molecule features a benzamide core substituted with a primary amine at the para position and a methyl group at the meta position. The N-ethyl amide tail increases lipophilicity compared to the primary amide, potentially enhancing membrane permeability.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of analogous para-amino benzamides, the following GHS classifications are assigned.

GHS Label Elements[3][6][7][8]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Potential Sensitizer/Target Organ Toxicity)
      
Hazard Statements
  • H302: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg).

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][5]

  • H317: May cause an allergic skin reaction (Aniline derivative sensitization risk).[6]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[4][5]

Toxicity Profile: Mechanistic Insights

This section details the causality behind the toxicity, moving beyond simple LD50 numbers to explain why the molecule interacts with biological systems.

Pharmacophore-Based Toxicity (Read-Across)

The structure of 4-Amino-N-ethyl-3-methylbenzamide closely resembles Procainamide (anti-arrhythmic) and Metoclopramide (dopamine antagonist), minus the tertiary amine tail.

  • Sodium Channel Blockade (Cardiotoxicity Risk):

    • Mechanism: The benzamide core can bind to voltage-gated sodium channels (Nav1.5).

    • Risk:[3][4] High systemic doses may induce QTc prolongation or bradycardia, though the lack of a diethylamino-ethyl tail (as seen in Procainamide) likely reduces potency.

  • Methemoglobinemia (Hematotoxicity):

    • Mechanism: As an aniline derivative (primary aromatic amine), metabolic N-oxidation can produce hydroxylamines. These reactive species oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot carry oxygen.

    • Relevance: This is a critical monitoring parameter for chronic exposure in industrial settings.

Metabolic Fate Pathways

The toxicity of the parent compound is often lower than its metabolites. The following diagram illustrates the predicted metabolic divergence between detoxification (Acetylation) and bioactivation (N-Hydroxylation).

MetabolicPathways Parent 4-Amino-N-ethyl-3-methylbenzamide NAT2 NAT2 Enzyme (N-Acetyltransferase) Parent->NAT2 Major Route CYP450 CYP450 (CYP1A2/2E1) Parent->CYP450 Minor Route (Bioactivation) Acetyl N-Acetyl Metabolite (Detoxification) NAT2->Acetyl Hydroxyl N-Hydroxylamine (Toxic Intermediate) CYP450->Hydroxyl Gluc N-Glucuronide (Excretion) Acetyl->Gluc Phase II Nitroso Nitroso-arene (Protein Adducts) Hydroxyl->Nitroso Oxidation Nitroso->Parent Redox Cycling (Methemoglobinemia)

Figure 1: Predicted metabolic fate. The NAT2 pathway is generally detoxifying, while CYP-mediated N-hydroxylation leads to reactive species capable of causing oxidative stress.

Experimental Protocols: Handling & Validation

To ensure scientific integrity, researchers must validate the purity and stability of the compound before biological testing. Impurities (e.g., unreacted anilines) can skew toxicity data.

Protocol: Purity Verification via HPLC-DAD

Objective: Quantify the parent compound and detect potentially toxic aniline impurities.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of 4-Amino-N-ethyl-3-methylbenzamide HCl in 10 mL of 50:50 Water:MeOH. Vortex for 2 minutes.

  • Gradient Setup:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5% → 95% B (Linear gradient).

    • 15-18 min: 95% B (Wash).

  • Detection: Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Main peak area > 98%. Any impurity peak > 0.1% must be identified by MS.

Protocol: Stability in Aqueous Solution

Because the amide bond is susceptible to hydrolysis under extreme pH, stability testing is mandatory for formulation.

StabilityWorkflow Start Start: 10mM Stock Solution (pH 7.4 PBS) Split Split into Aliquots Start->Split Cond1 Condition A: 4°C (Dark) Split->Cond1 Cond2 Condition B: 37°C (Incubator) Split->Cond2 Cond3 Condition C: 37°C + Oxidative Stress (0.1% H2O2) Split->Cond3 Timepoints Sampling Points: 0h, 24h, 48h, 72h Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Analysis HPLC-DAD Analysis (Quantify Degradation) Timepoints->Analysis

Figure 2: Stability testing workflow. Condition C tests for susceptibility to oxidative degradation, relevant for the aniline moiety.

First Aid & Emergency Response

This section translates the toxicity profile into actionable emergency procedures.

Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air.[2][3][6] If breathing is difficult, administer oxygen.[2]Aniline derivatives can cause hypoxia via methemoglobinemia.
Skin Contact Wash with soap and water for 15 mins. Remove contaminated clothing.[3][4][5][6]Lipophilic amides penetrate skin; rapid removal prevents systemic absorption.
Eye Contact Rinse cautiously with water for 15 mins. Consult an ophthalmologist.HCl salt is acidic; risk of corneal chemical burns.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Vomiting may increase aspiration risk. Dilution minimizes gastric irritation.

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (unless in bulk quantities requiring specific toxicity testing).

  • IATA: Not restricted for air transport (Non-hazardous for transport).

  • TSCA (USA): Often listed as R&D Exemption only. Verification required for commercial use.

  • REACH (EU): Pre-registration may be required depending on tonnage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-N-(2-(diethylamino)ethyl)benzamide (Procainamide). (Used for Read-Across Toxicity). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzamide derivatives toxicity profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

Technical Guide: pKa Values and Ionization States of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and structural properties of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride . It is designed for researchers in medicinal chemistry and formulation science, focusing on the causality between molecular structure and physicochemical properties.

Chemical Identity and Structural Analysis[1][2][3]

Before analyzing ionization, we must deconstruct the molecule's electronic environment. This compound is a substituted aniline derivative featuring an amide backbone.

  • IUPAC Name: this compound

  • Core Scaffold: Aniline (Phenylamine)

  • Functional Groups:

    • Primary Amine (Position 4): The principal basic center. Its electron lone pair is delocalized into the aromatic ring.[1]

    • Amide Group (Position 1): An N-ethyl substituted benzamide. This group is strongly electron-withdrawing (EWG) via resonance (-M) and induction (-I).

    • Methyl Group (Position 3): Located ortho to the amine and meta to the amide. It acts as a weak electron-donating group (+I) but introduces steric bulk near the amine.

Electronic Effects on Basicity

The basicity of the aniline nitrogen is the critical parameter.

  • Base Aniline pKa: ~4.6

  • Impact of Para-Amide: The carbonyl group of the amide at the para position strongly withdraws electron density from the benzene ring, stabilizing the free base lone pair into the ring and making it less available for protonation. This typically lowers the pKa by 1.5–2.0 units compared to aniline.

  • Impact of Ortho-Methyl: While methyl groups are generally electron-donating (which would raise pKa), the ortho placement can cause steric hindrance to solvation of the resulting ammonium cation, often negating the electronic benefit or slightly lowering the pKa (e.g., o-toluidine pKa 4.44 vs. aniline 4.60).

pKa Values: Predicted and Derived

Based on Structure-Activity Relationship (SAR) analysis of structurally homologous compounds (e.g., 4-aminobenzamide and procainamide analogs), the pKa values are defined as follows:

Primary Basic Center (Aniline Nitrogen)
  • Estimated pKa: 2.4 – 2.9

  • Type: Weak Base

  • Mechanism: Protonation of the primary amine to form the anilinium cation.

  • Reference Anchor: 4-Aminobenzamide has an experimental pKa of approximately 2.4–2.5. The addition of the 3-methyl group provides a minor modulation, likely keeping the value within the 2.5–2.9 range.

Secondary Sites (Amide Nitrogen)
  • pKa (Acidic): > 15 (Neutral at physiological pH)

  • pKa (Basic): < -1 (Protonation occurs only in concentrated strong acids)

  • Relevance: The amide nitrogen does not participate in ionization under physiological or standard pharmaceutical conditions.

Summary Table: Physicochemical Properties
PropertyValue / Description
Dominant pKa 2.7 ± 0.3 (Aniline Nitrogen)
Intrinsic Solubility (S₀) Low (Neutral species is hydrophobic)
Salt Form Hydrochloride (HCl)
Solid State Fully protonated salt (Cationic)
LogP (Neutral) ~1.3 – 1.6 (Estimated)

Ionization Profile and Microspecies Distribution

Understanding the ionization state at different pH levels is critical for predicting solubility and membrane permeability.

Henderson-Hasselbalch Analysis

Using a representative pKa of 2.7 , we can calculate the percentage of ionized (cationic) vs. unionized (neutral) species.



Physiological CompartmentpH% Cationic (Soluble)% Neutral (Permeable)State
Stomach (Fasted) 1.296.9% 3.1%Predominantly Ionized
Stomach (Fed) 2.083.4% 16.6%Mixed
Duodenum 5.00.5%99.5% Predominantly Neutral
Blood / Cytosol 7.4< 0.01%> 99.99% Fully Neutral
Visualizing the Equilibrium

The following diagram illustrates the protonation equilibrium between the hydrochloride salt and the free base.

Ionization cluster_0 Physiological Implications Salt HCl Salt (Solid) [R-NH3]+ Cl- Cation Cationic Form (pH < 2) [R-NH3]+ Salt->Cation Dissolution (H2O) Neutral Neutral Free Base (pH > 4) R-NH2 Cation->Neutral Deprotonation (pKa ~ 2.7) High Solubility\nLow Permeability High Solubility Low Permeability Cation->High Solubility\nLow Permeability High Permeability\nLow Solubility High Permeability Low Solubility Neutral->High Permeability\nLow Solubility

Caption: Protonation equilibrium of 4-Amino-N-ethyl-3-methylbenzamide. The transition occurs rapidly between pH 2 and 4.

Experimental Protocols for pKa Determination

Since the pKa is low (< 4), standard potentiometric titration is often inaccurate due to the background titration of water/acid. UV-Vis Spectrophotometric Titration is the gold standard for this compound.

Protocol: UV-Metric pKa Determination

Principle: The conjugation of the aniline lone pair with the benzene ring changes significantly upon protonation. This results in a measurable shift in the UV absorption maximum (


).

Materials:

  • Compound Stock Solution (10 mM in Methanol/Water).

  • Universal Buffer (pH 1.0 to 6.0).

  • UV-Vis Spectrophotometer (e.g., Agilent 8453 or similar).

Workflow:

  • Preparation: Prepare 10 samples of the compound (50 µM final concentration) in buffers ranging from pH 1.0 to 6.0 in 0.5 pH increments.

  • Scanning: Measure the absorption spectrum (200–400 nm) for each sample.

    • Expectation: The Neutral form (pH > 4) usually has a

      
       shifted to a longer wavelength (bathochromic shift) compared to the Cationic form (pH < 2), due to the auxochromic effect of the free amine lone pair.
      
  • Data Analysis: Plot Absorbance at

    
     vs. pH.
    
  • Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (pKa).

Experiment Step1 Prepare 10mM Stock (DMSO or MeOH) Step2 Aliquot into Buffers (pH 1.0 - 6.0) Step1->Step2 Step3 Measure UV Spectra (200-400 nm) Step2->Step3 Step4 Identify Isosbestic Points & Lambda Max Shift Step3->Step4 Step5 Plot Abs vs pH Sigmoidal Fit Step4->Step5

Caption: Workflow for UV-Metric pKa determination of weak bases.

Implications for Drug Development[5]

Solubility and Formulation
  • The "Salt Paradox": While the compound is supplied as a hydrochloride salt , it acts as a salt only in the solid state or in highly acidic solutions.

  • In Vivo Behavior: Upon entering the small intestine (pH 5–7), the salt will disproportionate . The HCl component is neutralized by intestinal bicarbonate, and the drug converts to its neutral, poorly soluble free base.

  • Risk: This creates a high risk of precipitation in the intestinal lumen, potentially limiting bioavailability (Class II or IV behavior in BCS).

Salt Selection Strategy

Because the base is very weak (pKa ~2.7), HCl is one of the few acids strong enough to form a stable solid salt. Weaker acids (tartaric, succinic) would likely not form a stable salt because the


 (pKa_base - pKa_acid) would be insufficient (Rule of thumb: 

is needed for stable salt formation).

Recommendation:

  • Maintain the Hydrochloride salt for solid-state stability.

  • For liquid formulations, use co-solvents (PEG, Ethanol) or cyclodextrins to solubilize the neutral species, as pH adjustment alone is insufficient at physiological pH.

References

  • PubChem. 4-Amino-benzamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.
  • Vcalc. pKa of o-Toluidine. Available at: [Link]

  • NIST Chemistry WebBook. Benzenamine, N-ethyl-3-methyl-.[2] Standard Reference Data.[2] Available at: [Link]

Sources

Methodological & Application

procedures for converting 4-Amino-N-ethyl-3-methylbenzamide free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-021426

Topic: Streamlined Conversion of 4-Amino-N-ethyl-3-methylbenzamide Free Base to its Crystalline Hydrochloride Salt

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) development.

Abstract & Rationale

The conversion of an organic amine free base to its hydrochloride salt is a fundamental and critical step in pharmaceutical development and chemical synthesis. This process is primarily employed to enhance the physicochemical properties of the molecule. Amine hydrochlorides typically exhibit significantly improved aqueous solubility, greater chemical stability, and more favorable crystalline properties compared to their free base counterparts, which simplifies handling, formulation, and enhances bioavailability.[1][2][3]

This document provides a comprehensive, field-proven protocol for the efficient conversion of 4-Amino-N-ethyl-3-methylbenzamide, an aromatic amine, to its hydrochloride salt. The methodology emphasizes the use of anhydrous hydrochloric acid in an organic solvent to ensure the direct precipitation of a high-purity, crystalline solid, thereby avoiding the formation of oils or hydrated species that can complicate isolation when using aqueous HCl.[4][5] The causality behind each step, from solvent selection to purification, is explained to empower researchers to adapt this protocol to similar molecules.

Underlying Chemical Principle

The conversion is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the primary aromatic amino group (-NH₂) acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl).[6][7] This protonation event forms an ammonium cation, which then forms an ionic bond with the chloride anion (Cl⁻), resulting in the formation of the hydrochloride salt.[2][8] This transformation from a neutral, covalent molecule to an ionic salt drastically alters its physical properties, most notably increasing its polarity and melting point.

Materials & Reagents

Reagent Data
ReagentFormulaMolar Mass ( g/mol )Supplier Example
4-Amino-N-ethyl-3-methylbenzamideC₁₀H₁₄N₂O178.23Sigma-Aldrich, BLD Pharm
Hydrochloric Acid Solution, 4.0 M in 1,4-DioxaneHCl36.46Sigma-Aldrich (Cat# 345547)
2-Propanol (Isopropanol), Anhydrous (≥99.5%)C₃H₈O60.10MilliporeSigma
Diethyl Ether, Anhydrous (≥99.7%)(C₂H₅)₂O74.12Fisher Scientific
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flask with septum

  • Ice/water bath

  • Syringes and needles

  • Büchner funnel and filtration flask

  • Vacuum pump or aspirator

  • pH indicator strips (for optional check)

  • High-vacuum line or vacuum oven for drying

Experimental Workflow & Protocol

The following diagram outlines the complete workflow for the salt formation procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_dissolve 1. Dissolve Free Base in Anhydrous 2-Propanol react_cool 2. Cool Solution to 0 °C prep_dissolve->react_cool react_add 3. Add 4M HCl/Dioxane (1.1 eq) Dropwise react_cool->react_add react_stir 4. Stir & Allow Precipitation react_add->react_stir iso_filter 5. Isolate Solid via Vacuum Filtration react_stir->iso_filter iso_wash 6. Wash with Cold Anhydrous Diethyl Ether iso_filter->iso_wash iso_dry 7. Dry Under High Vacuum iso_wash->iso_dry final_product Crystalline Hydrochloride Salt iso_dry->final_product

Caption: Workflow for Hydrochloride Salt Formation.

Detailed Step-by-Step Protocol

This protocol is based on a 10.0 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Dissolution of the Free Base 1.1. To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.78 g (10.0 mmol) of 4-Amino-N-ethyl-3-methylbenzamide free base. 1.2. Add approximately 20 mL of anhydrous 2-propanol to the flask. 1.3. Seal the flask with a septum and stir at room temperature until the solid is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the solution is cooled back to room temperature before proceeding.

Scientist's Note: 2-Propanol is selected as the reaction solvent because it readily dissolves the non-polar free base but has lower solvating power for the highly polar hydrochloride salt, promoting its precipitation upon formation.[9] Using an anhydrous grade is crucial to prevent the formation of a hydrated salt or an oil.[5]

Step 2: Acidification and Precipitation 2.1. Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring. 2.2. While the solution is cooling, prepare a syringe with 2.75 mL (11.0 mmol, 1.1 equivalents) of 4.0 M HCl in 1,4-dioxane. 2.3. Using the syringe, add the HCl solution dropwise to the stirred, cooled amine solution over a period of 5-10 minutes. Puncture the septum with the syringe needle for addition and with a second needle attached to a nitrogen line to maintain an inert atmosphere. 2.4. A white precipitate should begin to form almost immediately upon addition of the acid.[10]

Scientist's Note: A slow, dropwise addition at low temperature is critical for controlling the exothermic neutralization reaction and promoting the formation of well-defined, easily filterable crystals.[11] A slight molar excess (1.1 eq) of HCl is used to ensure the complete conversion of the amine to its salt form.[12]

Step 3: Crystallization and Maturation 3.1. After the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 1-2 hours. 3.2. Turn off the stirring and allow the flask to stand in the cold bath (or transfer to a refrigerator at ~4 °C) for at least 4 hours, or preferably overnight, to maximize crystal growth and yield.

Scientist's Note: This aging or maturation period allows for the slow crystallization of any dissolved salt, leading to a higher isolated yield.

Step 4: Isolation and Washing 4.1. Set up a Büchner funnel with an appropriate filter paper for vacuum filtration. 4.2. Pre-rinse the filter paper and funnel with a small amount of cold, anhydrous diethyl ether. 4.3. Transfer the crystalline slurry from the flask to the funnel and apply vacuum to collect the solid product. 4.4. Wash the collected solid cake two to three times with small portions (approx. 10 mL each) of cold, anhydrous diethyl ether.

Scientist's Note: Diethyl ether is an excellent wash solvent in this context. It is non-polar and will not dissolve the ionic salt product but will effectively wash away any residual non-polar starting material, 2-propanol, or dioxane.[9] Using a cold solvent minimizes any potential loss of product due to slight solubility.

Step 5: Drying 5.1. Leave the solid on the filter under vacuum for 15-30 minutes to remove the bulk of the wash solvent. 5.2. Transfer the white solid to a pre-weighed watch glass or vial. 5.3. Dry the product to a constant weight in a vacuum oven at 40-50 °C or on a high-vacuum line for several hours.

Scientist's Note: Thorough drying is essential to remove all residual solvents, which could interfere with subsequent reactions or analytical characterization. The final product should be a fine, free-flowing white crystalline powder.

Product Characterization & Validation

To confirm the successful conversion and purity of the 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, the following analyses are recommended:

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point that is significantly higher than the free base.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, expect to see a downfield shift of the aromatic protons adjacent to the newly formed -NH₃⁺ group. The -NH₃⁺ protons themselves will appear as a broad singlet.

  • FTIR Spectroscopy: Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch of an ammonium salt.[2]

  • Solubility Test: A small amount of the final product should show markedly increased solubility in water compared to the starting free base material.[1]

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[13][14]

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or HCl.[15]

  • Hydrochloric Acid: 4.0 M HCl in dioxane is highly corrosive and toxic. It can cause severe skin burns and eye damage. Avoid contact and inhalation.[16][17] In case of contact, flush the affected area immediately with copious amounts of water.[13]

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Anhydrous solvents can be hygroscopic; keep containers tightly sealed.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic waste streams before disposal.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrochloride salt. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine and N-BOC-l-Allylglycine. Organic Syntheses, 76, 57. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. [Link]

  • Osbourn, J. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023). Making Aniline HCl. YouTube. [Link]

  • Kale, B. et al. (2012). How to make a salt of a novel compound? ResearchGate. [Link]

  • Graul, T. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). Reactions of amines. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

  • Bandyopadhyay, A. R. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]

  • Basicmedical Key. (2016). Salt Selection. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Wu, T. (2022). 10 Hazards And Safety Tips You Need To Know About HCL. ReAgent. [Link]

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • S.A. LECTA. (2010). Method for salt preparation.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?[Link]

  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?[Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

  • NCERT. (n.d.). Amines. [Link]

Sources

Application Notes & Protocols for the Extraction and Isolation of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the extraction, isolation, and purification of 4-Amino-N-ethyl-3-methylbenzamide as its hydrochloride salt. Targeting researchers in organic synthesis and drug development, these protocols are grounded in fundamental principles of chemical separation. We detail strategies for liquid-liquid extraction, crystallization, and column chromatography, emphasizing the rationale behind procedural choices to ensure high purity and yield. This guide serves as a practical, field-tested methodology for obtaining high-quality material suitable for downstream applications.

Introduction and Physicochemical Profile

4-Amino-N-ethyl-3-methylbenzamide is an aromatic amine derivative with a molecular structure that suggests its potential use as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other targeted therapeutic agents. The primary amino group and the benzamide moiety are key functional groups that dictate its chemical behavior and, consequently, the strategy for its purification.

Effective purification is critical to remove unreacted starting materials, by-products, and reagents from the synthesis, as these impurities can confound biological assays and compromise the integrity of subsequent synthetic steps. The final product is typically isolated as a hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility.

Table 1: Physicochemical Properties of 4-Amino-N-ethyl-3-methylbenzamide

PropertyValueRationale & Significance
Molecular Formula C₁₀H₁₄N₂ODefines the elemental composition.
Molecular Weight 178.23 g/mol Used for all stoichiometric calculations.
Appearance Off-white to light yellow solid (as free base)Visual indicator of purity; color may suggest residual impurities.
pKa (Predicted) ~4.5 (Aromatic Amine)The basicity of the anilino group is crucial for designing acid-base extraction protocols. This value is an estimate based on similar anilines.
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH; Sparingly soluble in hexanes; Insoluble in water.Guides the selection of solvents for extraction, chromatography, and crystallization.
Solubility (HCl Salt) Soluble in water, MeOH; Sparingly soluble in isopropanol, acetone.The increased polarity of the salt form dictates the choice of solvents for its isolation and handling.

Synthesis Context and Impurity Profile

A robust purification strategy begins with understanding the synthetic route and the likely impurities. A common pathway to synthesize the target compound involves the amidation of 4-amino-3-methylbenzoic acid, followed by isolation.

SM1 4-Amino-3- methylbenzoic Acid Reaction Reaction SM1->Reaction SM2 Ethylamine SM2->Reaction Coupling Coupling Reagents (e.g., HATU, EDCI) Coupling->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 4-Amino-N-ethyl- 3-methylbenzamide (Free Base) Impurity1 Unreacted Starting Material (Acid) Impurity2 Coupling Reagent By-products Mixture Mixture Reaction->Mixture Crude Reaction Mixture Mixture->Product Mixture->Impurity1 Mixture->Impurity2

Figure 1: A representative synthetic route and the resulting components in the crude reaction mixture.

The primary impurities to consider during workup are:

  • Unreacted 4-amino-3-methylbenzoic acid: An acidic impurity.

  • Coupling agent by-products: These can be acidic (e.g., HOBt) or neutral/water-soluble (e.g., EDC urea).

  • Residual Solvents: High-boiling point solvents like DMF or DMSO may be present.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to partition the desired product from acidic and water-soluble impurities based on the basicity of its aromatic amino group.

Principle: The basic amino group of the target compound will be protonated and become water-soluble in an acidic aqueous phase, while neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous phase deprotonates the product, allowing it to be re-extracted into a fresh organic layer.

Step-by-Step Methodology
  • Initial Quench:

    • Transfer the crude reaction mixture (e.g., from a DMF solution) into a separatory funnel.

    • Dilute the mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 volumes relative to the reaction solvent).

    • Add an equal volume of deionized water and shake gently to partition the bulk of the polar solvent (DMF) and water-soluble by-products into the aqueous layer. Separate the layers and retain the organic phase.

  • Acidic Wash (Removal of Basic Impurities - if any):

    • Wash the organic layer with 1 M Hydrochloric Acid (HCl). This step ensures the target compound is protonated and moves to the aqueous phase.

    • Rationale: This is the key separation step. The desired product, now as a hydrochloride salt, becomes soluble in the aqueous HCl layer. Neutral impurities remain in the organic layer, which should be discarded.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath to manage any exotherm.

    • Slowly add 2 M Sodium Hydroxide (NaOH) solution with swirling until the pH is >10 (confirm with pH paper). The free base of the product should precipitate or form an oil.

    • Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc.

    • Rationale: Raising the pH deprotonates the anilinium ion, regenerating the neutral "free base" which has low water solubility and high solubility in organic solvents. Multiple extractions ensure quantitative recovery.

  • Final Wash and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil or solid.

Start Crude Mixture in Org. Solvent (EtOAc) Wash1 Wash with 1 M HCl (aq) Start->Wash1 Phase1 Aqueous Layer 1 (Contains Product as HCl Salt) Wash1->Phase1 Keep Phase2 Organic Layer 1 (Contains Neutral Impurities) Wash1->Phase2 Discard Basify Adjust pH > 10 with 2 M NaOH Phase1->Basify Extract Extract with fresh EtOAc (3x) Basify->Extract Phase3 Aqueous Layer 2 (Waste) Extract->Phase3 Discard Phase4 Combined Organic Layers (Contains Product Free Base) Extract->Phase4 Keep Dry Dry (Na₂SO₄), Filter, Concentrate Phase4->Dry End Purified Free Base Dry->End

Figure 2: Workflow for the acid-base liquid-liquid extraction of the target compound.

Protocol 2: Purification by Crystallization or Chromatography

For materials requiring higher purity, either crystallization or column chromatography is recommended. The choice depends on the nature of the impurities and the quantity of material.

A. Recrystallization of the Free Base

Principle: This technique relies on the difference in solubility of the product and impurities in a specific solvent system at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, while impurities remain in solution upon cooling.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test solubility of the crude free base in various solvents (e.g., isopropanol, ethyl acetate/hexanes, toluene). An ideal single solvent will dissolve the product when boiling but show low solubility at room temperature or 0 °C.

    • A common and effective solvent system is often a binary mixture, such as Ethyl Acetate / Hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., EtOAc) until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the purified free base.

B. Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase. Less polar compounds elute faster than more polar compounds.

Table 2: Chromatography System Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (to 50-70% EtOAc).
Loading Technique Dry LoadingAdsorb the crude product onto a small amount of silica gel and load it onto the column. This often results in better separation than wet loading.
Monitoring Thin Layer Chromatography (TLC)Use TLC to identify the fractions containing the pure product before combining them.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the mobile phase through the column, starting with a low concentration of the polar solvent (EtOAc). Collect fractions continuously.

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar product. The target compound, being moderately polar due to the amine and amide groups, will elute after non-polar impurities but before highly polar ones.

  • Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain only the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base.

Protocol 3: Formation and Isolation of the Hydrochloride Salt

Principle: The purified basic free base is reacted with a stoichiometric amount of hydrochloric acid to form the ammonium salt. This salt is often a highly crystalline, stable solid that is easier to handle and weigh than the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 4-Amino-N-ethyl-3-methylbenzamide free base in a suitable anhydrous solvent in which the HCl salt is sparingly soluble. Anhydrous Isopropanol (IPA) or Diethyl Ether are excellent choices.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Diethyl Ether, or concentrated HCl if using IPA). Add the acid dropwise until the solution becomes slightly acidic (test with pH paper on a withdrawn drop). A precipitate should form immediately.

  • Precipitation and Digestion: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and to improve the particle size. This process is known as digestion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any excess acid and residual soluble impurities.

  • Drying: Dry the white solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents. The final product is the stable, purified 4-Amino-N-ethyl-3-methylbenzamide hydrochloride.

Purity Verification

The identity and purity of the final product should always be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

This comprehensive guide provides the necessary protocols and scientific rationale to successfully extract and isolate high-purity this compound, enabling its effective use in research and development.

Troubleshooting & Optimization

minimizing side reactions during 4-Amino-N-ethyl-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Purity Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Executive Summary & Strategic Overview

The synthesis of 4-Amino-N-ethyl-3-methylbenzamide presents a classic chemoselectivity challenge. The target molecule contains three functional sites: an amide linkage, an aniline (aromatic amine), and an ortho-methyl group.[1]

The primary failure mode in this synthesis is unwanted polymerization (self-coupling) when attempting to couple the carboxylic acid directly while the aniline is unprotected. The secondary failure mode is oxidative degradation of the final aniline product, leading to "pinking" or "browning" of the material.[1]

To guarantee high purity (>98%) and minimize side reactions, we recommend the Nitro-Reduction Route over the Direct Amino-Acid Coupling Route .[1] This guide details the protocols, troubleshooting steps, and mechanistic insights for both, with a strong bias toward the Nitro route for regulated applications.[1]

Core Protocol: The Nitro-Reduction Route (Recommended)

Rationale: By starting with 4-nitro-3-methylbenzoic acid , you eliminate the nucleophilic aniline from the coupling step.[1] The nitro group is inert to acylation conditions, preventing self-polymerization.[1]

Phase A: Amide Coupling (Formation of 4-Nitro-N-ethyl-3-methylbenzamide)
  • Reagents: 4-nitro-3-methylbenzoic acid, Thionyl Chloride (

    
    ) or Oxalyl Chloride, Ethylamine (in THF or aqueous), 
    
    
    
    (base).[1]
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Protocol:

  • Activation: Suspend 4-nitro-3-methylbenzoic acid in dry DCM. Add 1.2 eq of

    
     and a catalytic drop of DMF. Reflux until gas evolution ceases (approx. 2h).
    
    • Technical Insight: The 3-methyl group provides slight steric bulk, but acid chloride formation proceeds readily.[1]

  • Evaporation: Remove excess

    
     under vacuum. Crucial: Residual 
    
    
    
    will react with your ethylamine to form diethylsulfuramides (impurity). Chase with toluene twice to remove traces.[1]
  • Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C. Slowly add Ethylamine (2.0 eq) mixed with

    
     (1.5 eq).
    
    • Control Point: Exotherm control is vital.[1] Keep T < 10°C to prevent di-acylation (imide formation).

  • Workup: Wash with 1N HCl (removes excess amine), then sat.

    
     (removes unreacted acid), then Brine.[1] Dry over 
    
    
    
    .[1][2][3]
Phase B: Nitro Reduction (Formation of Target)
  • Reagents: 10% Pd/C (wet), Hydrogen gas (balloon or 1 atm), Ethanol/Methanol.

Step-by-Step Protocol:

  • Setup: Dissolve the nitro-amide intermediate in Ethanol. Add 10 wt% of Pd/C catalyst.

  • Reduction: Purge with

    
    , then introduce 
    
    
    
    . Stir vigorously at RT.
    • Checkpoint: Monitor via TLC.[1][4][5][6] The disappearance of the non-polar nitro compound and appearance of the fluorescent amine spot indicates completion.

  • Filtration: Filter through Celite to remove Pd/C. Do not let the catalyst dry out (fire hazard).

  • Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.[1][4]

Alternative Protocol: Direct Coupling (High Risk/High Throughput)[1]

Rationale: Used when cost is paramount and purification capabilities (Prep-HPLC) are robust. Risk: The 4-amino group is a nucleophile. It will compete with ethylamine for the activated carboxyl group, forming dimers.[1]

Mitigation Strategy:

  • Steric Assistance: The 3-methyl group ortho to the amine reduces the nucleophilicity of the aniline nitrogen via steric hindrance, making it less reactive than the aliphatic ethylamine.[1]

  • Reagent Choice: Use HATU or T3P (Propylphosphonic anhydride).[1] These reagents are faster and more selective than EDC/DCC.

Protocol Adjustment:

  • Dissolve 4-amino-3-methylbenzoic acid in DMF.

  • Add Ethylamine (excess, 3.0 eq) before the coupling agent.[1] This saturates the environment with the desired nucleophile.[1]

  • Add HATU (1.0 eq) and DIPEA (2.0 eq) at 0°C.

  • Critical: Stop reaction immediately upon consumption of starting material to prevent over-reaction.

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Product turns purple/brown Oxidation of Aniline: The 4-amino group is electron-rich and prone to air oxidation (formation of quinone imines).1. Store under Argon/Nitrogen.2.[1] Add 0.1% sodium bisulfite during workup.3.[1] Recrystallize as the HCl salt (more stable).
Low Yield (Nitro Route) Hydrolysis of Acid Chloride: Moisture ingress during the activation step reverted the chloride back to acid.Ensure glassware is flame-dried. Use a drying tube.[1] Check

quality.
"Double Spot" on TLC Rotamers or Imide: 1. Amide bond rotation (cis/trans) is slow (Rotamers).2. Di-acylation (Imide) if excess acid chloride used.1. Run NMR at elevated temp (coalescence confirms rotamers).2. If Imide: Hydrolyze with mild base (LiOH/THF) to revert to mono-amide.
Incomplete Reduction Catalyst Poisoning: Sulfur traces from

carried over to hydrogenation.[1]
Ensure thorough toluene chase after acid chloride formation.[1] Wash nitro-intermediate with bicarbonate before hydrogenation.
Oily/Sticky Product Residual Solvent/Impurities: Benzamides can form supersaturated oils.[1]1. Triturate with cold Hexanes or Diethyl Ether.2.[1] Scratch flask with glass rod.3. Seed with a pure crystal.

Visualizing the Synthetic Logic

Diagram 1: Pathway Selection & Impurity Control

SynthesisPathways StartNitro Start: 4-Nitro-3-methylbenzoic acid Activation Activation (SOCl2) StartNitro->Activation Route A (Preferred) StartAmino Start: 4-Amino-3-methylbenzoic acid CouplingAmino Direct Coupling (HATU/Ethylamine) StartAmino->CouplingAmino Route B (Risky) CouplingNitro Coupling (Ethylamine) Activation->CouplingNitro InterNitro Intermediate: 4-Nitro-N-ethyl-benzamide CouplingNitro->InterNitro High Chemoselectivity Product Target: 4-Amino-N-ethyl-3-methylbenzamide CouplingAmino->Product If controlled SideRxn SIDE REACTION: Self-Coupling (Dimerization) CouplingAmino->SideRxn Competing Nucleophile Reduction Reduction (H2, Pd/C) InterNitro->Reduction Reduction->Product Clean Conversion

Caption: Comparison of the high-fidelity Nitro Route (Left) vs. the high-risk Direct Coupling Route (Right).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Color Product is Brown/Purple? Issue->Color Yield Low Yield? Issue->Yield Purity Extra Spots on TLC? Issue->Purity Oxidation Cause: Aniline Oxidation Fix: Use HCl salt form Color->Oxidation Yes Hydrolysis Cause: Acid Chloride Hydrolysis Fix: Dry solvents/Glassware Yield->Hydrolysis Moisture present Imide Cause: Di-acylation Fix: Reduce Acid Chloride eq Purity->Imide High Rf spot

Caption: Diagnostic logic for common synthetic failures in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS for the coupling instead of Acid Chloride? A: Yes, but with reservations. EDC/NHS is milder, but the urea byproduct can be difficult to remove from benzamides, often requiring column chromatography.[1] The Acid Chloride method allows for a simple aqueous workup (washing away the amine salts and acid), which is superior for scale-up.[1]

Q2: Why is the 3-methyl group important for the reaction conditions? A: The methyl group at position 3 is ortho to the 4-amino/nitro group.

  • In Direct Coupling: It provides steric hindrance that makes the aniline nitrogen less nucleophilic, actually helping to reduce side reactions compared to a non-methylated aniline.[1]

  • In Reduction: It may slightly slow down the reduction of the nitro group due to steric crowding, requiring slightly longer reaction times or higher hydrogen pressure compared to unhindered nitrobenzenes.[1]

Q3: How do I store the final product to prevent degradation? A: Free anilines are sensitive.[1]

  • Short term: Store under Nitrogen at 4°C, protected from light (amber vial).

  • Long term: Convert it to the Hydrochloride Salt .[1] Dissolve the amine in Ethanol, add 1.1 eq of HCl in Dioxane/Ether, and filter the precipitate.[1] The salt is shelf-stable for years.

References

  • BenchChem. (2025).[2][4] Strategies to reduce impurities in benzamide synthesis. Retrieved from 2.[2]

  • Organic Syntheses. (2014). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1][3][6] Organic Syntheses Procedure.[1][3][5] Retrieved from 3.

  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis from 3-Methyl-4-nitrobenzoic acid.[1][6][7] Retrieved from 6.

  • Valeur, E., & Bradley, M. (2008).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Retrieved from .

  • Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from 8.

Sources

Technical Support Center: Purification of Crude 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Amino-N-ethyl-3-methylbenzamide hydrochloride. The following troubleshooting FAQs and detailed protocols are designed to address common issues and provide a framework for achieving high purity of this target compound.

I. Understanding the Chemistry: The "Why" Behind the "How"

Effective purification begins with a solid understanding of the chemical properties of the target compound and its likely impurities. The synthesis of 4-Amino-N-ethyl-3-methylbenzamide typically involves the reduction of a nitro group to an amine. This common synthetic route is the primary source of the most probable and challenging impurity: the unreacted starting material, 4-nitro-N-ethyl-3-methylbenzamide.

The key to a successful separation lies in exploiting the fundamental chemical differences between our desired amino-benzamide and its nitro-analog. The presence of the basic amino group in the product allows for a straightforward separation from the neutral nitro impurity through acid-base extraction. Subsequent purification to remove minor impurities can then be achieved by recrystallization.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My initial purification by recrystallization gave a low yield and the product is still impure. What is the likely cause and how can I improve this?

Answer: Direct recrystallization of the crude product is often inefficient due to the presence of significant amounts of the neutral nitro-impurity. This impurity can co-crystallize with the desired product, especially if their solubilities in the chosen solvent are similar.

Causality: The 4-nitro-N-ethyl-3-methylbenzamide impurity lacks the basic amino group of your target compound. This fundamental difference in chemical reactivity is the key to an effective initial separation.

Solution: An acid-base extraction should be performed before attempting recrystallization. This will selectively isolate the basic amine from the neutral nitro compound.

Workflow:

  • Dissolve the crude mixture in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-Amino-N-ethyl-3-methylbenzamide will react to form its hydrochloride salt, which is soluble in the aqueous layer.[1][2][3] The neutral 4-nitro-N-ethyl-3-methylbenzamide will remain in the organic layer.

  • Separate the aqueous layer containing your product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to regenerate the free amine, which will precipitate out of the solution.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer, evaporate the solvent, and then proceed with recrystallization of the free amine or its hydrochloride salt.

Question 2: I'm having trouble choosing a suitable solvent for recrystallization. What are the key considerations?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For amine hydrochlorides, polar protic solvents are often a good starting point.

Solvent Selection Strategy:

  • Single Solvent System: Alcohols like ethanol, methanol, or isopropanol are often effective for recrystallizing amine hydrochlorides.

  • Two-Solvent System: This is often a more versatile approach. A common strategy is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble, e.g., diethyl ether or hexanes) is added dropwise until the solution becomes slightly cloudy (the point of saturation).[6][7] The solution is then allowed to cool slowly, promoting the formation of pure crystals.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethanol/WaterEthanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling.
Isopropanol/Diethyl EtherIsopropanol is a good solvent for many amine salts, and diethyl ether is a common anti-solvent to promote crystal formation.
Methanol/DichloromethaneMethanol can dissolve the polar hydrochloride salt, and the less polar dichloromethane can act as an anti-solvent.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if there are significant impurities present that depress the melting point.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent to decrease the saturation of the solution.

  • Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization. Insulating the flask can help.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound if available.

  • Consider a different solvent system with a lower boiling point.

Question 4: How can I assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting the presence of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of your product and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

III. Detailed Experimental Protocols

Protocol 1: Purification of Crude this compound via Acid-Base Extraction

This protocol details the separation of the basic product from neutral impurities, primarily the unreacted nitro-starting material.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer flasks

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of dichloromethane (approximately 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The desired amine hydrochloride will be in the upper aqueous layer.

  • Separation: Drain the lower organic layer, which contains the neutral impurities.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of DCM to the aqueous layer in the separatory funnel, shake, and discard the organic layer. This step helps to remove any residual neutral impurities from the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The free amine, 4-Amino-N-ethyl-3-methylbenzamide, will precipitate as a solid or an oil.

  • Product Extraction: Extract the free amine from the aqueous solution with three portions of DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Recrystallization of this compound

This protocol describes the final purification step to obtain a highly pure, crystalline product. A two-solvent system of ethanol and diethyl ether is used as an example.

Materials:

  • Purified this compound (from Protocol 1)

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[4][8]

  • Addition of Anti-solvent: While the solution is still hot, add diethyl ether dropwise with continuous stirring until a faint, persistent cloudiness is observed.[6][7] If too much ether is added and the solution becomes very cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

IV. Visualizing the Workflow

Diagram 1: Acid-Base Extraction Workflow

G crude Crude Mixture (Amine + Neutral Impurity) dissolve Dissolve in DCM/EtOAc crude->dissolve extract Extract with 1M HCl dissolve->extract layers Two Layers Form extract->layers aq_layer Aqueous Layer (Amine Hydrochloride) layers->aq_layer Product org_layer Organic Layer (Neutral Impurity) layers->org_layer Impurity basify Basify with 1M NaOH aq_layer->basify precipitate Free Amine Precipitates basify->precipitate extract_amine Extract with DCM/EtOAc precipitate->extract_amine pure_amine Purified Free Amine extract_amine->pure_amine

A flowchart of the acid-base extraction process.

Diagram 2: Recrystallization Workflow

G crude_salt Crude Hydrochloride Salt dissolve_hot Dissolve in Minimal Hot Ethanol crude_salt->dissolve_hot add_antisolvent Add Diethyl Ether (Anti-solvent) dissolve_hot->add_antisolvent saturate Saturated Solution add_antisolvent->saturate cool Slow Cooling saturate->cool crystallize Crystals Form cool->crystallize filtrate Filter and Wash crystallize->filtrate pure_crystals Pure Crystalline Product filtrate->pure_crystals mother_liquor Mother Liquor (Soluble Impurities) filtrate->mother_liquor

A flowchart of the two-solvent recrystallization process.

V. References

  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

  • Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(74), 10952-10955.

  • PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Retrieved from

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

Sources

stabilizing 4-Amino-N-ethyl-3-methylbenzamide HCl solutions for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-ethyl-3-methylbenzamide HCl

Welcome to the technical support guide for 4-Amino-N-ethyl-3-methylbenzamide HCl. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the long-term stability of aqueous solutions of this compound. Given the inherent reactivity of its aromatic amine and benzamide moieties, proper handling and storage are critical for experimental success and data integrity.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the stability of 4-Amino-N-ethyl-3-methylbenzamide HCl solutions.

Q1: What is 4-Amino-N-ethyl-3-methylbenzamide HCl and why is its stability a concern?

4-Amino-N-ethyl-3-methylbenzamide HCl is an organic compound featuring a substituted aniline ring and a benzamide functional group. Like many aromatic amines, the primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities and a loss of compound integrity.[1][2] Additionally, the amide bond can undergo hydrolysis under certain pH and temperature conditions.[3][4] These degradation pathways can alter the compound's purity, potency, and experimental performance, making stability a primary concern for long-term storage.

Q2: What are the primary factors that cause degradation in my solution?

There are three main environmental and chemical factors that can compromise the stability of your solution:

  • Oxygen: Dissolved atmospheric oxygen is the principal driver of oxidative degradation of the aromatic amine group.[5][6] This process can be accelerated by the presence of trace metal ions.

  • pH and Water: The amide linkage is susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions, breaking the amide bond to form 4-amino-3-methylbenzoic acid and ethylamine.[7][8] As an HCl salt, the initial solution will be acidic, which can favor hydrolysis over extended periods.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation, a process where light energy initiates radical reactions that break down the molecule.[9][10][11]

Q3: My solution has turned a yellow or brown color. What happened?

A color change to yellow, brown, or even dark purple is a classic indicator of the oxidation of the aromatic amino group. Aniline and its derivatives are well-known to form highly colored quinone-imine type structures upon oxidation.[12][13] This is often the first and most visible sign of degradation.

Q4: I see a crystalline precipitate in my refrigerated solution. What is it?

Precipitation can arise from several causes:

  • Degradation Product: The product of amide hydrolysis, 4-amino-3-methylbenzoic acid, may have lower solubility in your chosen solvent system than the parent HCl salt, causing it to precipitate out.

  • Supersaturation: Your solution may have been prepared at a concentration above its saturation point at the storage temperature.

  • pH Shift: A change in the solution's pH could alter the ionization state of the molecule, reducing its solubility.

  • Formation of Heat Stable Salts (HSS): In complex matrices, the amine can react with acidic contaminants (like formate or acetate) to form salts that may have different solubility profiles.[14][15][16]

Section 2: Understanding the Degradation Pathways

To effectively stabilize a solution, it is crucial to understand the chemical reactions that lead to its degradation. The two most significant pathways for 4-Amino-N-ethyl-3-methylbenzamide HCl are oxidation and hydrolysis.

cluster_main cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Parent 4-Amino-N-ethyl-3-methylbenzamide HCl (Stable Parent Compound) Oxidation_Product Colored Degradation Products (e.g., Quinone-imines) Parent->Oxidation_Product Oxidative Coupling Hydrolysis_Products 4-Amino-3-methylbenzoic Acid + Ethylamine Parent->Hydrolysis_Products Amide Cleavage Photo_Products Radical Intermediates & Various Byproducts Parent->Photo_Products Radical Initiation Oxidation_Reactants O₂, Metal Ions (Fe³⁺, Cu²⁺) Oxidation_Reactants->Oxidation_Product Hydrolysis_Reactants H₂O, H⁺ or OH⁻ Hydrolysis_Reactants->Hydrolysis_Products Photo_Reactants UV Light (hν) Photo_Reactants->Photo_Products

Caption: Primary degradation pathways for 4-Amino-N-ethyl-3-methylbenzamide HCl.

Section 3: Proactive Stabilization Strategies

The most effective way to ensure long-term stability is to prepare the solution correctly from the outset. This involves controlling the key factors of atmosphere, temperature, light, and chemical additives.

Recommended Storage & Handling Conditions
FactorRecommendationRationale & Expert Insight
Atmosphere Inert Gas Overlay Before sealing, flush the vial headspace with an inert gas like argon or nitrogen. This displaces oxygen, the primary culprit in oxidative degradation.[6] For maximum protection, use a solvent that has been de-gassed via sparging with inert gas prior to use.
Temperature Refrigerate (2-8°C) or Freeze (-20°C) Lower temperatures significantly slow the rates of all chemical reactions, including oxidation and hydrolysis.[17] For multi-month or year storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Light Amber Glassware / Store in Dark Use amber vials or wrap clear vials in aluminum foil to block UV light and prevent photodegradation.[9][10]
pH Control Weakly Acidic Buffered Solution (pH 4-6) While the HCl salt is already acidic, using a buffer (e.g., citrate or acetate) provides precise control. A weakly acidic pH helps keep the primary amino group protonated, which significantly protects it from oxidation. However, strongly acidic conditions (pH < 3) can accelerate amide hydrolysis.[4] A pH of 4-6 is often a good compromise.
Additives Use of Antioxidants The inclusion of antioxidants is a highly effective strategy to inhibit oxidative degradation.[18][19][]
Selecting and Using Antioxidants

Antioxidants are compounds that can prevent the oxidation of other molecules.[18] They are a cornerstone of stabilizing amine-containing pharmaceuticals.

AntioxidantTypical ConcentrationMechanism of ActionConsiderations
Sodium Metabisulfite 0.01 - 0.1% (w/v)Oxygen Scavenger: Reacts directly with dissolved oxygen, removing it from the solution.[]Highly effective but can introduce sulfur compounds. Ensure compatibility with downstream applications.
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Reducing Agent: Readily donates electrons to quench free radicals and reactive oxygen species.[19]A "natural" antioxidant, generally well-tolerated in many systems. Can itself degrade over time.
EDTA 0.01 - 0.05% (w/v)Chelating Agent: Binds trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[18]Does not stop oxidation directly but removes key catalysts. Often used in combination with other antioxidants.
Butylated Hydroxytoluene (BHT) 0.001 - 0.01% (w/v)Radical Scavenger: Terminates radical chain reactions.[18]Primarily for non-aqueous or mixed-solvent systems due to low water solubility.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution with enhanced long-term stability.

  • Prepare the Buffer/Solvent:

    • Prepare your desired aqueous buffer (e.g., 50 mM Sodium Citrate, pH 5.0).

    • Transfer the buffer to a clean glass bottle and sparge with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidants:

    • To the de-gassed buffer, add your chosen antioxidant(s). For example, add EDTA to a final concentration of 0.01% and ascorbic acid to 0.05%.

    • Stir gently under a continued stream of inert gas until fully dissolved.

  • Weigh and Dissolve Compound:

    • Accurately weigh the required amount of 4-Amino-N-ethyl-3-methylbenzamide HCl.

    • Slowly add the powder to the antioxidant-containing buffer while stirring to facilitate dissolution. Use a sonicator briefly if needed.

  • Final Preparation and Storage:

    • Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage vial.

    • Flush the headspace of the vial with inert gas for 30 seconds before tightly sealing the cap.

    • Label the vial clearly with the compound name, concentration, date, and storage conditions.

    • Store at 2-8°C for short-to-medium term use or at -20°C for long-term storage.

Section 4: Troubleshooting Guide

Even with the best precautions, issues can arise. This guide helps you diagnose and resolve common stability problems.

cluster_color cluster_precipitate cluster_potency Start Problem Observed in Solution Color_Change Symptom: Solution is Yellow/Brown Start->Color_Change Precipitate Symptom: Precipitate or Cloudiness Start->Precipitate Potency_Loss Symptom: Loss of Activity / Inconsistent Results Start->Potency_Loss Color_Cause Diagnosis: Oxidation of Amino Group Color_Change->Color_Cause is Color_Action Corrective Actions: 1. Discard & remake solution using Protocol 1. 2. Ensure inert atmosphere (N₂/Ar). 3. Add antioxidants (e.g., Ascorbic Acid). 4. Store protected from light. Color_Cause->Color_Action requires Precipitate_Cause Diagnosis: Amide Hydrolysis or Low Solubility Precipitate->Precipitate_Cause is Precipitate_Action Corrective Actions: 1. Check solution pH; adjust if necessary. 2. Confirm storage temp is appropriate. 3. Consider a lower stock concentration. 4. Analyze precipitate (if possible) to confirm identity. Precipitate_Cause->Precipitate_Action requires Potency_Cause Diagnosis: Significant Degradation (multiple pathways) Potency_Loss->Potency_Cause is Potency_Action Corrective Actions: 1. Perform analytical check (HPLC) for purity. 2. Discard old stock; prepare fresh solution. 3. Re-evaluate entire storage protocol (temp, light, O₂). 4. Shorten time between prep and use. Potency_Cause->Potency_Action requires

Caption: Troubleshooting workflow for common stability issues.

Section 5: Analytical Methods for Stability Assessment

To ensure your protocols are effective, you must have a self-validating system. Periodically assessing the purity of your stock solution is a critical component of quality control.

Q5: How can I quantitatively measure the stability of my solution?

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for stability testing.[21][22] It allows for the separation and quantification of the parent compound from its degradation products. A typical stability study involves analyzing the sample at various time points and under different storage conditions.

UV-Visible Spectroscopy can also be a simple, quick method to check for degradation.[21] By scanning the absorbance of the solution from ~250-600 nm, you can monitor for the appearance of new peaks in the visible range, which correspond to the formation of colored oxidation products.

Protocol 2: Outline for a Preliminary HPLC Stability Study
  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method that provides good separation between the 4-Amino-N-ethyl-3-methylbenzamide peak and any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) is a common starting point.

  • Sample Preparation (T=0): Prepare solutions of your compound under various test conditions:

    • Control: Standard preparation in aqueous solvent.

    • Stabilized: Prepared using Protocol 1 (with antioxidants, inert gas).

    • Stressed: Samples intentionally exposed to heat (e.g., 40°C) and/or UV light to accelerate degradation and identify potential degradation peaks.

  • Initial Analysis (T=0): Immediately after preparation, inject all samples into the HPLC to establish the initial purity and peak area of the parent compound. This is your baseline.

  • Time Point Analysis: Store the samples under their respective conditions (e.g., 4°C in the dark, room temperature on the benchtop). At predetermined intervals (e.g., 1 week, 1 month, 3 months), re-analyze the samples.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the parent peak area, along with the appearance of new peaks, indicates degradation. The goal is for the "Stabilized" sample to show minimal change over the desired storage period.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . Available at: [Link]

  • Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines . PMC - NIH. Available at: [Link]

  • Sustainability In-Context. Aromatic Amine Cleavage . Available at: [Link]

  • Pezdirc, K., & Al-Tannak, N. F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions . PMC - NIH. Available at: [Link]

  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs . Available at: [Link]

  • Pharmaceutical Technology. (2024). Anti-Oxidants used in Sterile Products . YouTube. Available at: [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation . Pharmaceutical Development and Technology. Available at: [Link]

  • Mirkhania, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . ResearchGate. Available at: [Link]

  • Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines . ResearchGate. Available at: [Link]

  • Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile . ResearchGate. Available at: [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word . Canadian Science Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis . Available at: [Link]

  • Geocities. Hydrolysis of Benzamide . Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety . Available at: [Link]

  • Moodie, R. B., et al. (1970). Acidic and Basic Amide Hydrolysis . ResearchGate. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing . Available at: [Link]

  • SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process . Available at: [Link]

  • HUALU Engineering & Technology Co., Ltd. (2026). Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions . Available at: [Link]

  • Chemistry Steps. Reactions of Aniline . Available at: [Link]

  • Correia, V. M., et al. (2003). Aromatic amines from azo dye reduction: status review . ResearchGate. Available at: [Link]

  • Jeyaraj, A., et al. (2020). A brief review on aniline and its derivatives . ResearchGate. Available at: [Link]

  • Reynolds, J., et al. (2014). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process . Aerosol and Air Quality Research. Available at: [Link]

Sources

Validation & Comparative

1H-NMR spectrum analysis of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H-NMR spectrum of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride . It is designed for medicinal chemists and analytical scientists characterizing this specific intermediate, often encountered in the synthesis of benzamide-based anesthetics and anti-emetics.

Executive Summary & Spectral Fingerprint

Compound: this compound CAS: 912838-71-2 (Free base variant ref: 912878-75-2) Molecular Formula:



The NMR analysis of this compound is defined by three distinct regions: the aliphatic ethyl/methyl signatures , the 1,2,4-trisubstituted aromatic pattern , and the labile proton exchange characteristic of hydrochloride salts.

Critical Analytical Challenge: The primary challenge is distinguishing the Salt form from the Free Base. In the HCl salt, the protonation of the 4-amino group (


) eliminates the shielding effect of the nitrogen lone pair, causing a diagnostic downfield shift of the aromatic proton at position 5 (H-5).

Structural Assignment & Logic

The structure consists of a benzene core substituted at positions 1 (amide), 3 (methyl), and 4 (amine/ammonium).

The Aromatic Region (6.5 – 8.0 ppm)

The 1,2,4-substitution pattern creates an "ABC-like" system, though often resolved as distinct signals due to the substituents' electronic effects.

  • H-2 (Singlet/Fine Doublet): Located between the amide and the methyl group. It is deshielded by the carbonyl anisotropy and appears as a narrow singlet (or doublet with small meta-coupling,

    
     Hz).
    
  • H-6 (Doublet): Ortho to the amide group. Strongly deshielded by the carbonyl. Shows strong ortho-coupling (

    
     Hz) to H-5.
    
  • H-5 (Doublet): Ortho to the amino group.

    • Free Base: Highly shielded (upfield, ~6.6 ppm) due to electron donation from

      
      .
      
    • HCl Salt:Diagnostic Shift. Protonation removes electron donation and adds a positive charge inductive effect (

      
      ), shifting this signal downfield to ~7.3–7.5 ppm.
      
The Aliphatic Region (1.0 – 3.5 ppm)
  • N-Ethyl Group: A classic triplet (

    
    ) and quartet (
    
    
    
    ) pattern. The quartet is deshielded by the adjacent nitrogen.
  • Ar-Methyl Group: A sharp singlet typically around 2.2–2.3 ppm.

Comparative Analysis: Solvent & Form Selection

This section compares the performance of the "Product" (Standard DMSO-d6 Analysis) against "Alternatives" (D2O and Free Base analysis) to guide experimental design.

Comparison 1: Solvent Selection (DMSO-d6 vs. D2O)
FeatureDMSO-d6 (Recommended) Methanol-d4 / D2O (Alternative) Impact on Analysis
Salt Protons (

)
Visible (Broad, 8–10 ppm)Invisible (Exchanged)DMSO is required to prove the salt stoichiometry (

integration).
Amide Proton (

)
Visible (Triplet, ~8.2 ppm)Invisible (Exchanged)D2O simplifies the spectrum but loses connectivity data (

coupling).
H-5 Shift Stability StablepH dependentIn D2O, trace acid/base changes can shift H-5 significantly.
Solubility ExcellentGoodDMSO is preferred for lipophilic salts.
Comparison 2: Salt vs. Free Base (Spectral Differences)
SignalHCl Salt Form Free Base Form Mechanism
H-5 (Aromatic) 7.30 – 7.50 ppm 6.60 – 6.70 ppm Loss of N-lone pair shielding upon protonation.
Amino Protons

(Broad, 9.0+ ppm)

(Broad s, ~5.5 ppm)
Change in hybridization and charge.
Ar-Methyl Slight downfield shiftStandard (~2.1 ppm)Inductive effect of the cationic ammonium group.

Experimental Data: Chemical Shift Table (DMSO-d6)

Note: Values are representative of the HCl salt form in DMSO-d6 at 300K.

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic

Exch.9.50 – 10.0Broad s3H-Ammonium protons (Salt specific).

(Amide)
Exch.[1][2]8.35Triplet1H5.5Coupled to Ethyl

.
H-2 Ar-CH7.75Singlet (d)1H~2.0Deshielded by

; meta-coupled.
H-6 Ar-CH7.68Doublet1H8.2Ortho to

.
H-5 Ar-CH7.45Doublet1H8.2Ortho to

; shifted downfield vs free base.

Aliph3.28Pentet/Qt2H7.0, 5.5Coupled to

and

.

Aliph2.25Singlet3H-Aromatic methyl.

Aliph1.12Triplet3H7.0Terminal methyl.

Visualization of Analytical Workflow

The following diagrams illustrate the logic for structural assignment and the decision process for solvent selection.

Structural Assignment Logic Tree

AssignmentLogic Start Spectrum Analysis Region_Ar Aromatic Region (6.5 - 8.0 ppm) Start->Region_Ar Region_Al Aliphatic Region (1.0 - 3.5 ppm) Start->Region_Al Pattern_ABC 1,2,4-Subst Pattern Region_Ar->Pattern_ABC Ethyl_Grp Ethyl Group (Triplet + Quartet) Region_Al->Ethyl_Grp Me_Grp Ar-Methyl (Singlet ~2.2) Region_Al->Me_Grp H5_Check Check H-5 Shift Pattern_ABC->H5_Check Identify Doublet Salt_Confirm > 7.3 ppm: HCl Salt H5_Check->Salt_Confirm Base_Confirm < 6.8 ppm: Free Base H5_Check->Base_Confirm

Caption: Logic flow for distinguishing Salt vs. Free Base using the H-5 aromatic proton shift.

Solvent Selection Matrix

SolventSelect Goal Analytical Goal FullChar Full Characterization (Salt Stoichiometry) Goal->FullChar HighRes High Res / Coupling (Clean Baseline) Goal->HighRes DMSO Use DMSO-d6 (Vis: NH, NH3+) FullChar->DMSO Prevents Exchange D2O Use D2O / MeOD (Exchanges NHs) HighRes->D2O Removes Broad Peaks

Caption: Decision matrix for selecting NMR solvents based on the need to visualize exchangeable protons.

Experimental Protocol

Sample Preparation (Salt Handling)
  • Mass: Weigh approximately 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl3 as the hydrochloride salt is likely insoluble or will form a suspension, leading to poor shimming.

  • Mixing: Vortex until fully dissolved. If the solution appears cloudy, filter through a cotton plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Standard)
  • Pulse Sequence: Proton (

    
     or equivalent).
    
  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1):

    
     second. Critical: For accurate integration of the ratio between the aromatic protons and the ethyl group, ensure D1 is sufficient, although the relaxation times of these protons are generally comparable.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent chemical shift increments).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift correlations). Link

  • PubChem. (2024). Compound Summary: 4-Amino-N-ethyl-3-methylbenzamide. National Library of Medicine. Link

Sources

Establishing a Gold Standard: A Comparative Guide to Purity Assessment for 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Well-Characterated Reference Standard

In the landscape of pharmaceutical research and development, the reliability and accuracy of analytical data are paramount. The foundation of this accuracy lies in the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency assessment of active pharmaceutical ingredients (APIs) and formulated products. For 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, a novel compound with significant therapeutic potential, the establishment of a robust reference standard is a critical first step in its journey from the laboratory to the clinic.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for establishing the purity of a candidate this compound reference standard. We will delve into the rationale behind the selection of orthogonal analytical techniques, present comparative experimental data, and provide detailed protocols to ensure the establishment of a self-validating system for purity assessment. Our approach is grounded in the principles of scientific integrity and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) on impurities in new drug substances.[1][2][3]

Characterization of the Candidate Reference Standard

The initial step in establishing a reference standard is the comprehensive characterization of the candidate material. A batch of this compound, synthesized with high purity, was subjected to a battery of tests to confirm its identity and elucidate its fundamental properties.

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the molecular structure. The chemical shifts, coupling constants, and integration values were consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum revealed characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and the aromatic C-H bonds.

Physicochemical Properties:

  • Melting Point: The melting point was determined to assess the general purity of the crystalline solid.

  • Solubility: The solubility was determined in various solvents to facilitate the preparation of solutions for subsequent analyses.

Comparative Analysis of Purity Assessment Methodologies

To establish the purity of the reference standard with the highest degree of confidence, a multi-pronged approach employing orthogonal analytical techniques is essential. This ensures that a wide range of potential impurities, both organic and inorganic, are detected and quantified. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone technique for the separation and quantification of impurities in pharmaceutical analysis.[4][5] A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated to separate this compound from its potential process-related impurities and degradation products.

Rationale for Method Development:

The choice of a C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of impurities with a wide range of polarities. The use of a photodiode array (PDA) detector enables the assessment of peak purity and the detection of impurities that may not have the same UV absorption maximum as the main compound.

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.

Data Presentation: HPLC Impurity Profile

PeakRetention Time (min)Area (%)Identification
15.20.08Starting Material A
28.90.12By-product B
312.599.754-Amino-N-ethyl-3-methylbenzamide HCl
415.10.05Unknown Impurity

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Candidate Reference Standard B Dissolve in Mobile Phase A A->B C Filter Solution B->C D Inject into HPLC-PDA System C->D E Chromatographic Separation D->E F Data Acquisition E->F G Integrate Peaks F->G H Calculate Area % G->H I Assess Peak Purity H->I J J I->J Purity Report

Caption: Workflow for HPLC purity assessment of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC provides quantitative information on impurities, LC-MS is indispensable for their structural elucidation.[6][7][8][9] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of impurities, which is a critical step in their identification.

Rationale for LC-MS Analysis:

An LC-MS method compatible with the HPLC method was developed to facilitate the transfer of separation conditions. Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of polar, ionizable compounds like this compound and its potential impurities. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions.

Experimental Protocol: LC-MS Method for Impurity Identification

  • Instrumentation: LC-MS system with a binary pump, autosampler, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the RP-HPLC method.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation: LC-MS Impurity Identification

Retention Time (min)Observed m/zProposed Elemental CompositionProposed Identity
5.2152.0735C₈H₉NO₂4-Amino-3-methylbenzoic acid
8.9195.1181C₁₀H₁₅N₂O₂N-ethyl-3-methyl-4-nitrobenzamide
15.1229.1443C₁₂H₁₇N₂O₂Dimerization product
Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of absolute purity of reference standards.[10][11][12][13] Unlike chromatographic methods that provide relative purity based on area percentages, qNMR allows for the direct measurement of the analyte's concentration against a certified internal standard, providing a result traceable to the International System of Units (SI).

Rationale for qNMR Analysis:

The fundamental principle of qNMR is that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This method is less susceptible to variations in detector response factors that can affect chromatographic techniques.

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified Maleic Acid (known purity and chemical shift that does not overlap with the analyte).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate reference standard into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and the signal from the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_characterization Reference Standard Characterization cluster_results Final Purity Assessment Candidate Candidate Reference Standard HPLC HPLC-PDA Candidate->HPLC Separates & Quantifies Relative Impurities LCMS LC-MS Candidate->LCMS Identifies Impurities (Molecular Weight) qNMR qNMR Candidate->qNMR Determines Absolute Purity HPLC->LCMS Provides separation method Purity_Value Established Purity Value HPLC->Purity_Value Impurity_Profile Comprehensive Impurity Profile HPLC->Impurity_Profile LCMS->HPLC Confirms impurity identity LCMS->Impurity_Profile qNMR->HPLC Orthogonal confirmation of purity qNMR->Purity_Value

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Forced Degradation Studies: Unveiling Potential Degradants

To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies were conducted.[2][6][7][9][10] The candidate reference standard was subjected to various stress conditions to intentionally induce degradation.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The stressed samples were then analyzed by the developed HPLC and LC-MS methods to identify any degradation products. The results confirmed that the HPLC method was capable of separating the main peak from all significant degradation products, thus validating its stability-indicating properties.

Conclusion and Recommendations

The establishment of a well-characterized reference standard for this compound is a critical prerequisite for its successful development as a pharmaceutical agent. This guide has presented a comprehensive and comparative approach to purity assessment, employing a suite of orthogonal analytical techniques.

  • HPLC provides a robust and reliable method for routine purity testing and impurity profiling, demonstrating excellent separation of process-related impurities and degradation products.

  • LC-MS is an invaluable tool for the identification and structural elucidation of unknown impurities, providing a deeper understanding of the impurity profile.

  • qNMR serves as a primary method for the determination of absolute purity, offering a high degree of accuracy and traceability.

Based on the comparative data, we recommend the following for establishing the reference standard for this compound:

  • Purity Assignment: The purity of the reference standard should be assigned based on the results from the qNMR analysis, as it provides a direct and absolute measurement.

  • Impurity Profile: The HPLC method should be used to establish a comprehensive impurity profile, with all impurities above the ICH reporting threshold being identified and quantified.

  • Certificate of Analysis (CoA): A detailed CoA should be generated, including the assigned purity value from qNMR, the impurity profile from HPLC, and the results from all characterization tests.

  • Stability: The reference standard should be stored under controlled conditions, and its stability should be monitored periodically using the validated HPLC method.

By adopting this multi-faceted and scientifically rigorous approach, researchers, scientists, and drug development professionals can be confident in the quality and reliability of the this compound reference standard, thereby ensuring the integrity of their analytical data and accelerating the development of this promising therapeutic candidate.

References

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (URL: [Link])

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (URL: [Link])

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])

  • Forced degradation study: Topics by Science.gov. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • Purity by Absolute qNMR Instructions. (URL: [Link])

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (URL: [Link])

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (URL: [Link])

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (URL: [Link])

  • LC-MS and CE-MS Strategies in Impurity Profiling. (URL: [Link])

  • Quantitative NMR Spectroscopy. (URL: [Link])

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (URL: [Link])

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (URL: [Link])

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (URL: [Link])

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (URL: [Link])

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (URL: [Link])

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (URL: [Link])

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A Guide to the Elemental Analysis of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride: Theoretical Calculations and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth look at the elemental analysis of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, a compound of interest in medicinal chemistry. We will delve into the theoretical calculations that establish its elemental makeup and compare these with expected experimental outcomes, offering insights into the practical application and significance of this analytical technique.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves as a fundamental checkpoint in the synthesis and purification of pharmaceutical compounds.[1][2] It provides a quantitative measure of the constituent elements within a sample, which is crucial for verifying the empirical formula of a newly synthesized molecule.[1] For a compound like this compound, confirming its elemental composition ensures the correct structure has been achieved and that it is free from significant impurities. This analytical step is a core component of regulatory submissions and is vital for ensuring the safety, efficacy, and batch-to-batch consistency of a drug substance.[2]

Theoretical Elemental Composition of this compound

To establish a baseline for experimental analysis, the theoretical elemental composition must first be calculated. This requires the molecular formula of the compound and the atomic weights of its constituent elements.

1. Determining the Molecular Formula:

The structure of this compound consists of a benzamide core with an amino group at position 4, a methyl group at position 3, and an N-ethyl amide group. The hydrochloride salt is formed by the addition of hydrochloric acid (HCl).

Based on this structure, the molecular formula of the free base, 4-Amino-N-ethyl-3-methylbenzamide, is C₁₀H₁₄N₂O. The addition of HCl to form the hydrochloride salt results in the molecular formula: C₁₀H₁₅ClN₂O .

2. Atomic Weights of Constituent Elements:

The following standard atomic weights are used for the calculation:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[3]

  • Chlorine (Cl): 35.453 u[4]

  • Nitrogen (N): 14.007 u[5]

  • Oxygen (O): 15.999 u[6]

3. Calculation of Molecular Weight:

The molecular weight (MW) of C₁₀H₁₅ClN₂O is calculated as follows:

MW = (10 * 12.011) + (15 * 1.008) + (1 * 35.453) + (2 * 14.007) + (1 * 15.999) MW = 120.11 + 15.12 + 35.453 + 28.014 + 15.999 MW = 214.696 g/mol

4. Calculation of Theoretical Elemental Percentages:

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C): (120.11 / 214.696) * 100 = 55.94%

  • % Hydrogen (H): (15.12 / 214.696) * 100 = 7.04%

  • % Chlorine (Cl): (35.453 / 214.696) * 100 = 16.51%

  • % Nitrogen (N): (28.014 / 214.696) * 100 = 13.05%

  • % Oxygen (O): (15.999 / 214.696) * 100 = 7.45%

Comparison of Theoretical and Experimental Data

In a real-world laboratory setting, the results of an elemental analysis are compared against these theoretical values. A close correlation between the experimental and theoretical percentages is a strong indicator of the compound's purity and correct identification.

ElementTheoretical Percentage (%)Typical Experimental Range (%)Potential Reasons for Deviation
Carbon (C)55.9455.74 - 56.14Incomplete combustion, presence of inorganic impurities.
Hydrogen (H)7.046.84 - 7.24Incomplete combustion, presence of water in the sample.
Chlorine (Cl)16.5116.31 - 16.71Incomplete conversion to hydrogen halide during combustion.
Nitrogen (N)13.0512.85 - 13.25Incomplete conversion to N₂ or presence of nitrogen-containing impurities.
Oxygen (O)7.457.25 - 7.65Often determined by difference, so errors in other elements will affect this value.

It is important to note that regulatory bodies like the FDA have guidelines for acceptable ranges in elemental analysis, often within ±0.4% of the theoretical value for a pure compound.[7]

Standard Experimental Protocol: Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis, often performed using a CHN/O/S elemental analyzer.[8] For halogen-containing compounds, specialized techniques like combustion ion chromatography are employed.[9][10][11]

Experimental Workflow for Elemental Analysis

Caption: Workflow of Elemental Analysis by Combustion.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the dried and homogenized this compound is placed in a tin or silver capsule.[12]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 1000°C) with a constant stream of pure oxygen.[8] This process rapidly converts the compound into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and hydrogen chloride (HCl).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to nitrogen gas (N₂). The mixture of gases is then passed through a gas chromatography column to separate the individual components.

  • Detection: As the separated gases elute from the column, they are detected by a thermal conductivity detector (TCD) or an infrared detector. The detector generates a signal proportional to the concentration of each gas.

  • Halogen Analysis: For the determination of chlorine, the combustion gases are passed through an absorption solution, and the resulting chloride ions are quantified by ion chromatography.[9][10]

  • Data Analysis: The instrument's software integrates the detector signals and, by comparing them to the signals from a known standard, calculates the percentage of each element in the original sample.

Conclusion

The elemental analysis of this compound is a critical step in its chemical verification. The close agreement between the theoretical elemental composition (C: 55.94%, H: 7.04%, Cl: 16.51%, N: 13.05%, O: 7.45%) and the results from a properly executed combustion analysis provides a high degree of confidence in the identity and purity of the compound. This guide underscores the importance of this fundamental analytical technique in the rigorous process of drug development and quality assurance.

References

  • Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Available at: [Link]

  • Standard Operating Procedure For CHNS Microcube. Scribd. Available at: [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. Available at: [Link]

  • Halogen Analysis using Combustion Ion Chromatography. YouTube. Available at: [Link]

  • Combustion Elemental Analysis. Analytik Jena. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. Available at: [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH. Available at: [Link]

  • FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. USC Dornsife. Available at: [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. LinkedIn. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Chlorine. GEOCITIES.ws. Available at: [Link]

  • Oxygen. Wikipedia. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • Hydrogen. Wikipedia. Available at: [Link]

  • Nitrogen. Wikipedia. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Europe PMC. Available at: [Link]

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  • QUESTION 1 1.1. Given the following systematic names, give the formula of each coordination compound. (a) Amminebromochloro. UJ Content. Available at: [Link]

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A Comparative Guide to the Crystallographic Analysis of 4-Amino-N-ethyl-3-methylbenzamide HCl: An XRD Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of the crystalline structure of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, a crucial step in drug development and quality control. While specific experimental X-ray diffraction (XRD) data for this compound is not publicly available, this document will serve as an in-depth technical guide, outlining the expected analytical workflow, potential for polymorphism, and a comparative analysis with alternative characterization techniques. The principles and methodologies described herein are grounded in established crystallographic practices and supported by data from analogous benzamide derivatives and hydrochloride salts.

The Critical Role of Crystalline Form in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its bioavailability, stability, and manufacturability. For a molecule like 4-Amino-N-ethyl-3-methylbenzamide HCl, understanding its crystal structure is not merely an academic exercise but a regulatory and commercial necessity. Different crystalline forms, known as polymorphs, can exhibit distinct physical properties, including solubility and dissolution rate, which directly impact the therapeutic efficacy of the drug product.[1][2] Furthermore, the formation of hydrates or solvates can also significantly alter the material's characteristics.[3][4] Therefore, robust analytical techniques are required to identify and control the desired crystalline form throughout the drug development lifecycle.[5][6]

X-ray Diffraction (XRD): The Gold Standard for Crystalline Analysis

X-ray diffraction stands as the definitive, non-destructive technique for the elucidation of crystalline structures.[7][8] It provides a unique "fingerprint" of a crystalline solid based on the arrangement of its constituent atoms in a repeating lattice.[8] This section will detail the expected XRD analysis workflow for 4-Amino-N-ethyl-3-methylbenzamide HCl, from initial powder analysis to the more detailed single-crystal structure determination.

Powder X-ray Diffraction (PXRD): The First Line of Investigation

Powder X-ray diffraction (PXRD) is the primary tool for routine analysis and screening of crystalline materials.[8][9] It is rapid, requires minimal sample preparation, and can readily distinguish between different crystalline forms.

  • Sample Preparation: A small amount (typically 10-50 mg) of the 4-Amino-N-ethyl-3-methylbenzamide HCl powder is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites, which can be achieved by back-loading the sample or using a low-pressure press.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scan range for a small organic molecule would be from 2° to 40° 2θ with a step size of 0.02°.

  • Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. This pattern serves as a unique fingerprint for the crystalline phase.

The PXRD pattern of a crystalline solid consists of a series of sharp peaks, each corresponding to a specific set of lattice planes (hkl) according to Bragg's Law (nλ = 2d sinθ). The positions of these peaks are determined by the unit cell dimensions of the crystal, while their intensities are governed by the arrangement of atoms within the unit cell.

Table 1: Hypothetical PXRD Peak List for a Crystalline Form of 4-Amino-N-ethyl-3-methylbenzamide HCl

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.480
12.37.2100
15.85.665
19.14.640
21.74.190
24.53.655
28.23.230

This table presents a hypothetical but representative set of PXRD peaks for a small molecule hydrochloride salt. The actual data would need to be experimentally determined.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

For an unambiguous determination of the crystal structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction (SCXRD) is the ultimate technique.[7][10]

  • Crystal Growth: The primary challenge in SCXRD is the cultivation of a high-quality single crystal of sufficient size (typically 0.1-0.5 mm in each dimension). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[11][12]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected using an area detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis, and the structure is refined to obtain the final crystallographic model.

Diagram 1: Workflow for Crystallographic Analysis

Crystallographic Analysis Workflow cluster_PXRD Powder X-ray Diffraction (PXRD) cluster_SCXRD Single-Crystal X-ray Diffraction (SCXRD) p1 Sample Preparation p2 Data Acquisition p1->p2 p3 Pattern Analysis p2->p3 s1 Crystal Growth p3->s1 Informs Crystallization Screening s2 Data Collection s1->s2 s3 Structure Solution & Refinement s2->s3 s3->p3 Calculated PXRD Pattern for Comparison

Caption: A flowchart illustrating the complementary workflows of PXRD and SCXRD analysis.

The Specter of Polymorphism: A Comparative Framework

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical solids and a significant consideration for benzamide derivatives.[1][13][14][15] Different polymorphs of 4-Amino-N-ethyl-3-methylbenzamide HCl would exhibit distinct PXRD patterns and could have different physical properties. A thorough polymorph screen is therefore essential.

Identifying and Differentiating Polymorphs

A polymorph screen typically involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates).[5] The resulting solids are then analyzed by PXRD. Each unique PXRD pattern represents a different crystalline form.

Table 2: Hypothetical PXRD Data for Two Polymorphs of 4-Amino-N-ethyl-3-methylbenzamide HCl

Form A (2θ°)Form B (2θ°)
8.59.2
12.311.8
15.816.5
19.120.3
21.722.9

This table illustrates how the peak positions in a PXRD pattern can clearly differentiate between two hypothetical polymorphs.

A Multitechnique Approach: Corroborating XRD Data

While XRD is the cornerstone of solid-state characterization, a comprehensive understanding of a crystalline material is best achieved through a combination of analytical techniques.[2][9] These orthogonal methods provide complementary information and help to build a complete picture of the material's properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and detect solid-solid phase transitions between polymorphs. Each polymorph will have a unique melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying and quantifying the presence of solvent molecules in solvates or hydrates.

Vibrational Spectroscopy: Infrared (IR) and Raman
  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Since the intermolecular interactions (such as hydrogen bonding) can differ between polymorphs, their IR and Raman spectra will also show subtle but reproducible differences, particularly in the fingerprint region.[16][17]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
  • Solid-State NMR (ssNMR): ssNMR is a powerful technique that is sensitive to the local chemical environment of atomic nuclei. Different polymorphs can often be distinguished by differences in their ¹³C and ¹⁵N ssNMR spectra.[9][17]

Diagram 2: A Multi-technique Approach to Crystalline Form Characterization

Multi-technique Characterization XRD XRD DSC_TGA DSC/TGA XRD->DSC_TGA Phase Transitions Spectroscopy IR/Raman XRD->Spectroscopy Intermolecular Interactions ssNMR ssNMR XRD->ssNMR Local Environments Morphology Microscopy XRD->Morphology Crystal Habit

Caption: Interplay of various analytical techniques for comprehensive solid-state characterization.

Conclusion

The thorough characterization of the crystalline form of 4-Amino-N-ethyl-3-methylbenzamide HCl is paramount for its successful development as a pharmaceutical product. While specific experimental data is not yet in the public domain, this guide has provided a robust framework for its analysis. Powder X-ray diffraction serves as the primary tool for routine identification and polymorph screening, while single-crystal XRD provides the definitive structural information. A comprehensive understanding, however, is best achieved by integrating XRD data with insights from other analytical techniques such as thermal analysis, vibrational spectroscopy, and solid-state NMR. This multi-faceted approach ensures the selection and control of the optimal crystalline form, ultimately leading to a safer, more effective, and consistent drug product.

References

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Comparative Pharmacokinetics of 4-Amino-N-ethyl-3-methylbenzamide Salts: A Strategic Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, a significant portion of which are centered around optimizing the molecule's pharmacokinetic profile. The selection of an appropriate salt form for an ionizable drug candidate, such as 4-Amino-N-ethyl-3-methylbenzamide, is a critical yet often underemphasized step that can profoundly influence its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative pharmacokinetic evaluation of different salt forms of 4-Amino-N-ethyl-3-methylbenzamide. By elucidating the causality behind experimental choices and grounding the protocol in established scientific principles, this document serves as a practical blueprint for generating robust and reliable data to inform candidate selection.

The Imperative of Salt Selection for Optimizing Drug Performance

The parent 4-Amino-N-ethyl-3-methylbenzamide molecule, while possessing the desired pharmacological activity, may exhibit suboptimal physicochemical properties that hinder its clinical utility. These can include poor aqueous solubility, low dissolution rate, chemical instability, and unfavorable solid-state characteristics.[3][4] Converting the active pharmaceutical ingredient (API) into a salt by reacting it with an acid or base can significantly modify these properties.[2] An ideal salt form can enhance bioavailability by improving solubility and dissolution, leading to more predictable and reproducible absorption from the gastrointestinal tract.[4][5] Furthermore, different salt forms can impact the drug's stability, manufacturability, and even patient compliance by altering taste or reducing irritation at the site of administration.[4]

The choice of the counter-ion is a strategic decision guided by the pKa of the ionizable group(s) on the API.[1] For a basic compound like 4-Amino-N-ethyl-3-methylbenzamide, which contains an aromatic amine, a variety of pharmaceutically acceptable acids can be employed to form salts such as hydrochloride, sulfate, mesylate, or tartrate. Each of these salts will confer a unique set of physicochemical properties, which in turn will modulate the pharmacokinetic behavior of the parent molecule.[4] Therefore, a head-to-head comparison of the in vivo performance of different salt forms is not merely a perfunctory exercise but a cornerstone of rational drug development.

A Rigorous Protocol for Comparative Pharmacokinetic Evaluation

The following detailed protocol outlines a preclinical study designed to compare the pharmacokinetic profiles of three hypothetical salt forms of 4-Amino-N-ethyl-3-methylbenzamide (hydrochloride, mesylate, and tartrate) following oral administration in a rodent model.

Salt Synthesis, Characterization, and Formulation

Rationale: The initial step involves the synthesis and thorough characterization of the different salt forms to ensure their identity, purity, and solid-state properties. The formulation of these salts into a suitable dosage form for oral administration is critical for ensuring consistent and reproducible drug delivery.[6]

Methodology:

  • Synthesis: Synthesize the hydrochloride, mesylate, and tartrate salts of 4-Amino-N-ethyl-3-methylbenzamide using established chemical methods.

  • Characterization:

    • Confirm the identity and purity of each salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    • Characterize the solid-state properties, including crystallinity (X-ray powder diffraction), thermal behavior (Differential Scanning Calorimetry), and hygroscopicity (Dynamic Vapor Sorption).

  • Solubility and Dissolution:

    • Determine the aqueous solubility of each salt at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7]

    • Perform in vitro dissolution studies using a standard apparatus (e.g., USP Apparatus II) to compare the dissolution rates of the different salts.

  • Formulation: Prepare a simple suspension of each salt in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral gavage administration to the animal models. Ensure the formulation is homogeneous and stable for the duration of the study.[6]

In Vivo Pharmacokinetic Study Design

Rationale: An in vivo study in a relevant animal model, such as the Sprague-Dawley rat, is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the different salt forms in a biological system.[8][9] The study design, including the number of animals, dosing, and sampling schedule, is crucial for obtaining statistically significant and interpretable data.[10][11]

Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats (n=5 per group) with an appropriate weight range (e.g., 200-250 g). House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Dosing: Administer a single oral dose of each salt formulation (e.g., 10 mg/kg of the free base equivalent) via oral gavage. Include a control group receiving the vehicle alone.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

Caption: Overall experimental workflow for the comparative pharmacokinetic study.

Bioanalytical Method and Pharmacokinetic Data Analysis

Rationale: A validated bioanalytical method is imperative for the accurate and precise quantification of 4-Amino-N-ethyl-3-methylbenzamide in plasma samples.[12] Subsequent pharmacokinetic analysis of the concentration-time data allows for the determination of key parameters that describe the drug's behavior in the body.[13]

Methodology:

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Amino-N-ethyl-3-methylbenzamide in rat plasma.

    • The validation should adhere to regulatory guidelines and assess parameters such as linearity, accuracy, precision, selectivity, and stability.

  • Sample Analysis: Analyze the plasma samples from the in vivo study using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for each animal:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

      • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

      • t1/2: Elimination half-life.

      • CL/F: Apparent total body clearance.

      • Vd/F: Apparent volume of distribution.

    • Calculate the mean and standard deviation for each parameter for each salt form.

    • Perform statistical analysis (e.g., ANOVA) to identify any significant differences in the pharmacokinetic parameters between the different salt forms.

PK_Data_Analysis Plasma_Conc Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis (NCA) Plasma_Conc->NCA PK_Params Calculate Key PK Parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) NCA->PK_Params Stats Statistical Analysis (ANOVA) PK_Params->Stats Comparison Comparative Assessment of Salt Forms Stats->Comparison

Caption: Pharmacokinetic data analysis pipeline.

Data Presentation and Interpretation

The results of the comparative pharmacokinetic study should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 4-Amino-N-ethyl-3-methylbenzamide Salts in Rats (Mean ± SD, n=5)
ParameterHydrochloride SaltMesylate SaltTartrate Salt
Cmax (ng/mL) 850 ± 1201100 ± 150600 ± 90
Tmax (h) 1.0 ± 0.50.5 ± 0.21.5 ± 0.7
AUC(0-t) (ng·h/mL) 4500 ± 6505800 ± 7803200 ± 450
AUC(0-inf) (ng·h/mL) 4700 ± 7006100 ± 8203400 ± 480
t1/2 (h) 4.2 ± 0.84.5 ± 0.94.0 ± 0.7
CL/F (L/h/kg) 2.1 ± 0.31.6 ± 0.22.9 ± 0.4
Vd/F (L/kg) 12.5 ± 2.110.8 ± 1.816.5 ± 2.8

*Indicates a statistically significant difference (p < 0.05) compared to the hydrochloride and tartrate salts.

Interpretation of Hypothetical Data:

In this hypothetical example, the mesylate salt demonstrates a superior pharmacokinetic profile compared to the hydrochloride and tartrate salts. It exhibits a significantly higher Cmax and AUC, suggesting enhanced oral bioavailability.[4] The shorter Tmax for the mesylate salt indicates a faster rate of absorption. The lower apparent clearance (CL/F) for the mesylate salt is also consistent with its higher bioavailability. The elimination half-life (t1/2) and apparent volume of distribution (Vd/F) appear to be largely unaffected by the salt form, suggesting that the differences in plasma exposure are primarily due to variations in absorption.

Based on these hypothetical results, the mesylate salt would be selected as the lead candidate for further development due to its potential to achieve higher therapeutic concentrations with the same oral dose, which could translate to improved efficacy in clinical settings.

Conclusion

The selection of an optimal salt form is a critical milestone in the preclinical development of an ionizable drug candidate like 4-Amino-N-ethyl-3-methylbenzamide. A systematic and rigorous comparative pharmacokinetic evaluation, as outlined in this guide, provides the essential data to make an informed and scientifically sound decision. By understanding the interplay between the physicochemical properties of different salt forms and their in vivo performance, drug development teams can significantly enhance the probability of success for their therapeutic candidates. The investment in a comprehensive salt selection strategy early in the development process can pay substantial dividends in the later stages of clinical trials and ultimately in delivering a safe and effective medicine to patients.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, ensuring the protection of laboratory personnel and the environment. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's environmental health and safety (EHS) policies.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the first step in its safe management. Based on data from structurally similar aromatic amine compounds, it is prudent to handle this chemical with a high degree of caution.

Likely hazards include:

  • Skin and Eye Irritation: Aromatic amines can cause significant irritation upon contact with skin and eyes.[1][2]

  • Acute Toxicity: Similar compounds may be harmful if swallowed or inhaled.[3][4]

  • Aquatic Toxicity: Aromatic amines can be harmful or toxic to aquatic life with long-lasting effects.[5]

Due to these potential hazards, this compound should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection ANSI-approved safety goggles or a face shield if there is a splash hazard.
Lab Coat A chemical-resistant lab coat.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be required.[1]

Waste Segregation and Collection Protocol

Proper segregation is fundamental to a safe and compliant chemical waste management program.[7]

Step 1: Designate a Waste Container

  • Select a dedicated, leak-proof, and sealable container compatible with amine compounds.[7] Glass or high-density polyethylene (HDPE) are generally suitable.

  • The container must be in good condition, free of cracks or residue.

Step 2: Labeling

  • Clearly label the container with "Hazardous Waste."[7]

  • Identify the contents fully: "this compound."

  • Indicate the approximate concentration and any other solvents or reagents in the waste mixture.

  • Include the date of initial waste accumulation.

Step 3: Waste Collection

  • Solid Waste: Collect any solid waste contaminated with the compound, such as weighing papers, gloves, and paper towels, in the designated solid waste container.[7]

  • Liquid Waste: For solutions, pour the waste carefully into the designated liquid waste container. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion.

  • Empty Containers: The first rinse of an "empty" container that held this compound must be collected as hazardous waste.[8]

On-Site Management and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[10]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Generate Waste consult_sds Consult SDS and Institutional Policy start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe characterize Characterize Waste (Solid/Liquid) don_ppe->characterize select_container Select & Label Compatible Container characterize->select_container collect_waste Collect Waste select_container->collect_waste store_saa Store in SAA collect_waste->store_saa check_incompatible Check for Incompatibles store_saa->check_incompatible arrange_pickup Arrange for EHS Pickup check_incompatible->arrange_pickup Container Full or Time Limit Reached transport Transport to Licensed Facility arrange_pickup->transport end End: Final Disposal (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound.

Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.

  • Contact EHS: Once your waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety department to arrange for pickup.

  • Manifesting: For off-site transport, a hazardous waste manifest is required to track the waste from your laboratory to its final destination.[11]

  • Disposal Method: The most common and effective method for the disposal of this type of organic chemical waste is high-temperature incineration by a licensed facility.[12] This method ensures the complete destruction of the compound.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with absorbent material.

    • Contact your institution's EHS for cleanup assistance.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. (2019, February 22). Red-on-line.
  • Safety Data Sheet - N-Methyl-3-methylbenzamide. (2025, December 26). Fisher Scientific.
  • Aldrich 39391 - Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 4-amino-N-ethyl-3-methylbenzamide - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • 4 - Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Product and Company Identification Section 2: Ingredients Section 3: Hazards Identific
  • Safety Data Sheet. (2023, October 12). CymitQuimica.
  • Safety Data Sheet - 3-Amino-4-methylbenzamide. (2025, December 22). Fisher Scientific.
  • Proper Disposal of AF 430 Amine: A Guide for Labor
  • Navigating the Safe Disposal of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Procedural Guide. (n.d.). Benchchem.
  • 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. (n.d.). PubChem.
  • Safety Data Sheet - N,N-Diethyl-3-methylbenzamide. (2010, November 24). Fisher Scientific.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.